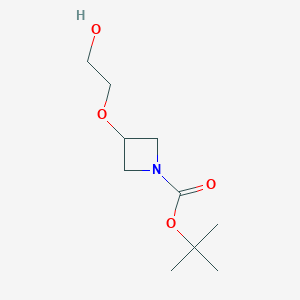

Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate

Description

Chemical Identity and Nomenclature

Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate exists as a well-defined chemical entity with the molecular formula C₁₀H₁₉NO₄ and a molecular weight of 217.26 daltons. The compound is registered under the Chemical Abstracts Service number 1146951-82-7, providing a unique identifier within the global chemical literature database. The systematic nomenclature reflects the complex substitution pattern present in this azetidine derivative, incorporating multiple functional groups that contribute to its chemical versatility and synthetic utility.

The official International Union of Pure and Applied Chemistry name, 1-Azetidinecarboxylic acid, 3-(2-hydroxyethoxy)-, 1,1-dimethylethyl ester, provides a comprehensive description of the molecular architecture. Alternative nomenclature includes 2-[(1-tert-butoxycarbonyl-3-azetidinyl)oxy]ethanol and 1-tert-butoxycarbonyl-3-(2-hydroxyethoxy)-azetidine, each emphasizing different aspects of the molecular structure. These naming conventions highlight the systematic approach required to describe complex heterocyclic structures containing multiple functional groups and stereochemical considerations.

The molecular structure incorporates several key structural elements that define its chemical behavior and synthetic applications. The azetidine ring system provides the core heterocyclic framework, characterized by significant ring strain that influences reactivity patterns. The tert-butyloxycarbonyl group at the nitrogen position serves as a protecting group, enabling selective chemical transformations while preventing unwanted side reactions. The 2-hydroxyethoxy substituent at the 3-position introduces additional functionality, providing opportunities for further derivatization and molecular complexity.

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1146951-82-7 | |

| Molecular Formula | C₁₀H₁₉NO₄ | |

| Molecular Weight | 217.26 g/mol | |

| MDL Number | MFCD28129779 |

Historical Context in Azetidine Chemistry

The development of azetidine chemistry traces its origins to the early twentieth century, with foundational work establishing the synthetic and theoretical framework for understanding four-membered nitrogen heterocycles. The historical progression of azetidine research began in 1907 with Schiff base reactions involving aniline and aldehyde cycloaddition processes, laying the groundwork for modern synthetic approaches to these strained ring systems. This early work established the fundamental challenge of constructing stable four-membered rings while managing the inherent ring strain that characterizes these molecular architectures.

The significance of azetidine chemistry expanded dramatically following Alexander Fleming's discovery of penicillin, which highlighted the biological importance of four-membered lactam structures and their role in antibiotic activity. This breakthrough catalyzed extensive research into azetidine derivatives, particularly azetidin-2-ones, which became recognized as essential structural motifs in pharmaceutical chemistry. The development of synthetic methodologies for accessing these compounds paralleled the growing understanding of their biological mechanisms and therapeutic potential.

Contemporary azetidine chemistry has evolved to encompass sophisticated synthetic strategies that leverage the unique reactivity profile of these strained heterocycles. Modern synthetic approaches have addressed the historical challenges associated with azetidine construction, including ring strain management, regioselectivity control, and functional group compatibility. The development of protecting group strategies, particularly the widespread adoption of tert-butyloxycarbonyl protection, has enabled the selective manipulation of azetidine derivatives while preserving the integrity of the strained ring system.

Recent advances in azetidine synthesis have demonstrated remarkable progress in addressing long-standing synthetic challenges. The implementation of strain-release strategies, radical-mediated transformations, and transition metal catalysis has expanded the scope of accessible azetidine structures while improving synthetic efficiency. These developments have positioned azetidine derivatives as valuable synthetic intermediates and pharmaceutical building blocks, reflecting the maturation of this heterocyclic chemistry field.

Importance in Heterocyclic Chemistry

Azetidines occupy a unique position within heterocyclic chemistry due to their distinctive balance of ring strain and stability, characteristics that distinguish them from other nitrogen-containing heterocycles. The ring strain of azetidines, approximately 25.4 kilocalories per mole, places these compounds between the highly unstable aziridines (27.7 kilocalories per mole) and the more stable pyrrolidines. This intermediate strain level provides azetidines with sufficient reactivity for synthetic transformations while maintaining adequate stability for isolation, purification, and storage under appropriate conditions.

The strain-driven reactivity of azetidines enables unique transformations that are not readily accessible with other heterocyclic systems. Ring-opening reactions proceed under relatively mild conditions, allowing for the construction of acyclic products with defined stereochemistry and functional group arrangements. These transformations have found applications in the synthesis of amino alcohols, diamines, and polyamines, demonstrating the versatility of azetidines as synthetic intermediates. The controlled release of ring strain provides a driving force for reactions that might otherwise require harsh conditions or specialized reagents.

The application of azetidines in drug discovery has highlighted their importance as bioisosteres for other nitrogen heterocycles. The unique three-dimensional arrangement of atoms in the azetidine ring system can mimic the binding characteristics of larger heterocycles while providing distinct pharmacological properties. This bioisosteric potential has led to the incorporation of azetidine motifs in pharmaceutical development programs, where they serve as alternatives to traditional heterocyclic scaffolds. The ability to fine-tune biological activity through strategic azetidine incorporation has established these compounds as valuable tools in medicinal chemistry.

The synthetic utility of azetidines extends beyond their role as reactive intermediates to encompass their function as chiral templates and polymerization monomers. The rigid geometry of the four-membered ring constrains conformational flexibility, enabling the transmission of stereochemical information in asymmetric synthesis. Additionally, the strain inherent in azetidine rings can be harnessed for ring-opening polymerization processes, leading to polymeric materials with unique properties derived from the heterocyclic building blocks.

Relationship to N-Boc Protected Amine Chemistry

The tert-butyloxycarbonyl protecting group represents one of the most widely employed strategies for amine protection in organic synthesis, providing acid-labile protection that enables selective chemical transformations while preserving amine functionality. The incorporation of this protecting group into azetidine derivatives addresses the inherent reactivity challenges associated with secondary amines in strained ring systems. The tert-butyloxycarbonyl group effectively masks the nucleophilic character of the azetidine nitrogen while providing a handle for subsequent deprotection under controlled conditions.

The mechanism of tert-butyloxycarbonyl protection involves the formation of a carbamate linkage between the amine nitrogen and the protecting group. This transformation can be accomplished under aqueous conditions using di-tert-butyl dicarbonate in the presence of bases such as sodium hydroxide, or in organic solvents using 4-dimethylaminopyridine as the base. The resulting protected amine exhibits reduced nucleophilicity and enhanced stability, facilitating subsequent synthetic manipulations that might otherwise lead to decomposition or unwanted side reactions.

Deprotection of tert-butyloxycarbonyl groups from azetidine derivatives requires careful consideration of the acid-labile nature of the protecting group and the potential for competing ring-opening reactions. Standard deprotection conditions employ strong acids such as trifluoroacetic acid in dichloromethane or hydrogen chloride in methanol. The mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and subsequent decarboxylation to regenerate the free amine. Complications may arise from the tendency of the tert-butyl cation intermediate to alkylate nucleophilic sites, necessitating the use of scavengers such as anisole or thioanisole.

Alternative deprotection strategies have been developed to address the challenges associated with acid-mediated removal of tert-butyloxycarbonyl groups from sensitive substrates. Sequential treatment with trimethylsilyl iodide followed by methanol provides a milder approach that minimizes the formation of alkylating species. This method involves silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to form the carbamic acid, and finally decarboxylation to yield the free amine. The selection of appropriate deprotection conditions depends on the specific substitution pattern and functional group compatibility requirements of the target molecule.

Properties

IUPAC Name |

tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-6-8(7-11)14-5-4-12/h8,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITRVOWTCNRZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H21NO5

- Molecular Weight : 241.31 g/mol

- Physical State : Solid, typically a white powder.

- Melting Point : Approximately 43-46 °C.

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. Its structure allows it to interact with active sites of enzymes, potentially altering their function.

- Cell Signaling Modulation : By modifying cysteine residues in proteins, this compound may influence cell signaling pathways, which are crucial for cellular responses to stimuli.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce the production of pro-inflammatory cytokines, thereby exerting protective effects in inflammatory conditions.

Case Studies and Experimental Data

-

In Vitro Studies :

- A study evaluated the cytotoxicity of this compound on various cell lines. Results indicated that at concentrations below 100 μM, the compound did not exhibit significant cytotoxic effects, suggesting a favorable safety profile for therapeutic applications.

-

In Vivo Studies :

- Animal models treated with the compound showed improved outcomes in inflammatory conditions compared to controls, indicating its potential as an anti-inflammatory agent.

-

Dose-Response Relationship :

- The biological activity was found to be dose-dependent, with lower doses demonstrating beneficial effects while higher doses led to toxicity.

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate has been identified as a valuable intermediate in drug synthesis. Its applications include:

- Antiviral Agents : The compound serves as a precursor for synthesizing HCV protease inhibitors, targeting Hepatitis C virus infections .

- Immunosuppressants : It is involved in the preparation of compounds that inhibit Janus kinase (JAK), which are useful in treating autoimmune diseases and transplant rejection .

- Antibacterial Compounds : The synthesis of aminoglycoside derivatives from this compound shows promise for antibacterial applications .

Case Study 1: Synthesis of JAK Inhibitors

A study demonstrated the use of this compound in the synthesis of novel JAK inhibitors. The intermediates derived from this compound showed high efficacy in preclinical trials for treating inflammatory disorders.

Case Study 2: Development of HCV Protease Inhibitors

Research highlighted the role of this compound in developing a new class of HCV protease inhibitors. These inhibitors were shown to effectively reduce viral load in infected cell lines, indicating potential for therapeutic use against Hepatitis C .

Comparison with Similar Compounds

Comparison with Similar Compounds

Azetidine derivatives with varying substituents exhibit distinct physicochemical properties, reactivity, and applications. Below is a detailed comparison of tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate with structurally related analogs:

Key Findings :

Reactivity :

- The hydroxyethoxy group in the target compound offers enhanced hydrophilicity compared to hydroxyethyl (log P ~1.2 vs. ~1.5) .

- Bromoethyl derivatives (e.g., CAS 1420859-80-8) exhibit higher electrophilicity, enabling participation in cross-coupling reactions, unlike the hydroxyethoxy analog .

Synthetic Efficiency: Alkylation methods (e.g., LiHMDS/THF at –78°C) for 3-cyanoazetidine derivatives achieve yields up to 74% (e.g., tert-butyl 3-allyl-3-cyanoazetidine-1-carboxylate) . Diastereoselective syntheses of 2-arylazetidines (e.g., 4-methoxyphenyl-substituted analogs) yield 36–47%, highlighting challenges in stereocontrol .

Biological Relevance: Hydroxyethyl derivatives (e.g., CAS 152537-03-6) are explored for neuroprotective activity due to their ability to mimic endogenous ethanolamine structures . Amino-hydroxymethyl analogs (e.g., CAS 1262411-27-7) show promise in sp³-rich fragment libraries for targeting protein-protein interactions .

Table 2: Physicochemical Properties

| Property | Target Compound | 3-(Hydroxyethyl) Analog | 3-(Bromoethyl) Analog |

|---|---|---|---|

| Molecular Weight | 245.29 | 215.27 | 264.16 |

| Hydrogen Bond Donors | 1 | 1 | 0 |

| Log P (Predicted) | 1.2 | 1.5 | 2.8 |

| TPSA (Ų) | 55.7 | 55.7 | 45.6 |

| Synthetic Accessibility | Moderate | High | Low (due to bromine handling) |

Data derived from PubChem, CAS reports, and synthesis protocols .

Preparation Methods

Starting from Boc-Protected 3-Haloazetidines

A well-documented approach involves the use of Boc-protected 3-haloazetidines, such as tert-butyl 3-iodoazetidine-1-carboxylate, as key intermediates.

Synthesis of Boc-Protected 3-Iodoazetidine:

- Starting from epichlorohydrin, a multi-step sequence including condensation with benzhydrylamine, mesylation, and protecting group manipulation leads to Boc-protected azetidine intermediates.

- The mesylate intermediate is displaced by iodide (KI in DMSO) to yield tert-butyl 3-iodoazetidine-1-carboxylate.

- Alternatively, iododecarboxylation of Boc-azetidine-3-carboxylic acid under irradiation with 1,3-diiodo-5,5-dimethylhydantoin provides the iodide in good yield (~75%).

Conversion to 3-(2-hydroxyethoxy) Derivative:

- The 3-iodoazetidine intermediate is reacted with potassium acetate in dry DMSO at 80 °C overnight to form the acetoxy intermediate.

- Subsequent hydrolysis with potassium hydroxide in aqueous medium converts the acetoxy group to a hydroxy group.

- To introduce the 2-hydroxyethoxy substituent, O-alkylation of the hydroxyazetidine with 2-bromoethanol or ethylene oxide derivatives can be performed under basic conditions, yielding this compound.

This method benefits from gram-scale synthesis capability and good regioselectivity.

Direct O-Alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate

Another approach involves direct alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate with 2-haloethanols or epoxides:

- The hydroxyazetidine is treated with 2-bromoethanol or ethylene oxide under basic conditions (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like DMF or DMSO.

- This leads to nucleophilic substitution or ring-opening of the epoxide, attaching the 2-hydroxyethoxy group to the azetidine ring oxygen.

- The reaction is typically carried out at ambient to moderate temperatures (25–80 °C) for several hours, monitored by TLC or NMR.

This method offers a straightforward route with fewer steps compared to the halide displacement method.

Use of 1-Azabicyclo[1.1.0]butane Strain-Release Chemistry

Recent advances have shown the use of strain-release chemistry involving 1-azabicyclo[1.1.0]butane to access 3-substituted azetidines:

- The bicyclic aziridine precursor undergoes ring-opening with nucleophiles such as alkoxides derived from 2-hydroxyethanol.

- This one-pot gram-scale synthesis produces Boc-protected 3-substituted azetidines efficiently.

- The method allows for the introduction of diverse substituents including hydroxyalkyl groups, providing a versatile platform for synthesizing this compound analogs.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Boc-protected 3-iodoazetidine synthesis | KI in DMSO for halide displacement | 80 °C | Overnight (12–18 h) | High regioselectivity; monitored by TLC |

| Acetoxylation | Potassium acetate in DMSO | 80 °C | Overnight | Precursor to hydroxy intermediate |

| Hydrolysis | KOH in aqueous medium | Room temperature | 30 min | Converts acetoxy to hydroxy group |

| O-Alkylation with 2-bromoethanol or epoxide | Base (K2CO3 or NaH), DMF or DMSO | 25–80 °C | Several hours | Formation of 2-hydroxyethoxy substituent |

| Strain-release ring opening | 1-azabicyclo[1.1.0]butane + alkoxide nucleophile | Ambient to reflux | Few hours | One-pot, gram-scale synthesis |

Research Findings and Yields

- The iodide displacement and subsequent functional group transformations typically afford overall yields in the range of 60–80% for this compound.

- The strain-release method allows for rapid synthesis with comparable yields and high purity, suitable for medicinal chemistry applications.

- O-alkylation routes provide a more direct synthesis but may require careful control of reaction conditions to avoid side reactions such as over-alkylation or elimination.

Summary Table of Preparation Methods

| Method | Key Intermediate | Main Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Halide displacement & hydrolysis | tert-butyl 3-iodoazetidine-1-carboxylate | KI in DMSO; KAc; KOH; 2-bromoethanol | High regioselectivity, gram scale | Multi-step, longer duration |

| Direct O-alkylation | tert-butyl 3-hydroxyazetidine-1-carboxylate | Base (K2CO3/NaH), 2-bromoethanol/epoxide | Fewer steps, straightforward | Requires careful condition control |

| Strain-release ring opening | 1-azabicyclo[1.1.0]butane | Alkoxide nucleophile, ambient conditions | Rapid, versatile, scalable | Requires specialized precursor |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing tert-butyl 3-(2-hydroxyethoxy)azetidine-1-carboxylate, and how do reaction parameters influence yield?

- Methodology : Synthesis often involves nucleophilic substitution or coupling reactions. For example, tert-butyl azetidine derivatives can be functionalized using hydroxyethoxy groups via Mitsunobu reactions or SN2 displacements. Reaction parameters like temperature (0–20°C for controlled reactivity) and catalysts (e.g., DMAP or triethylamine in dichloromethane) are critical for minimizing side reactions . Yield optimization may require iterative adjustments of stoichiometry and solvent polarity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm regiochemistry and Boc protection. The tert-butyl group appears as a singlet (~1.4 ppm in H NMR), while azetidine protons show distinct splitting patterns .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO requires 231.1471 g/mol) .

- IR : Hydroxyethoxy groups exhibit O–H stretches (~3400 cm) and ether C–O–C vibrations (~1100 cm) .

Q. How can researchers address solubility challenges during purification of this compound?

- Methodology : Use mixed-solvent systems (e.g., ethyl acetate/hexane) for column chromatography. Tert-butyl groups enhance hydrophobicity, but the hydroxyethoxy moiety may require polar additives like methanol (<5%) to improve solubility. Recrystallization in dichloromethane/hexane can yield high-purity crystals .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

- Methodology : Chiral auxiliaries or asymmetric catalysis can control stereochemistry. For example, Ni-catalyzed carboboration of glycals (as in ) could be adapted for azetidine systems. Enantiomeric excess (ee) is assessed via chiral HPLC or F NMR with chiral shift reagents .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodology : The tert-butyl group provides steric protection to the azetidine nitrogen, reducing undesired side reactions. However, the hydroxyethoxy substituent may participate in hydrogen bonding, affecting reaction rates. Computational studies (DFT) can model charge distribution and predict regioselectivity in Buchwald-Hartwig or Suzuki-Miyaura couplings .

Q. What are the common sources of data contradictions in reported synthetic routes for tert-butyl azetidine derivatives?

- Methodology : Discrepancies often arise from:

- Reagent Purity : Impurities in tert-butyl reagents (e.g., Boc anhydride) can alter reaction pathways .

- Ambient Conditions : Moisture-sensitive intermediates (e.g., azetidine oxides) require strict anhydrous handling .

- Analytical Variability : NMR solvent effects (e.g., DMSO vs. CDCl) may shift peak assignments, leading to mischaracterization .

Q. How can researchers mitigate decomposition of this compound under acidic or basic conditions?

- Methodology : The Boc group is labile under strong acids (e.g., TFA) or bases. Stabilization strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.